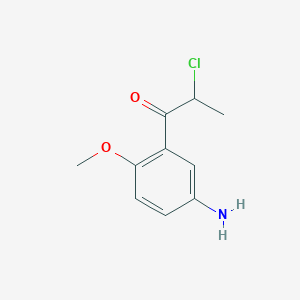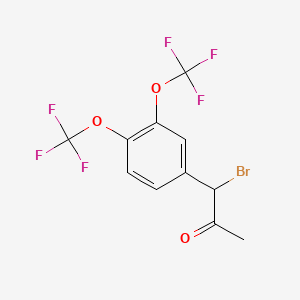![molecular formula C8H11N3O B14057224 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol CAS No. 944901-62-6](/img/structure/B14057224.png)
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol is a heterocyclic compound that features a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol typically involves multi-step reactions starting from readily available pyridine and pyrimidine derivatives. One common method involves the condensation of pyridine-2-carboxaldehyde with guanidine to form the pyrido[4,3-D]pyrimidine core, followed by reduction and functionalization to introduce the methanol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-carboxylic acid.
Reduction: 5,6,7,8-Tetrahydropyrido[4,3-D]dihydropyrimidin-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidine: Similar structure but with different ring fusion, leading to distinct chemical properties.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: Contains a benzyl group, which can alter its biological activity and chemical reactivity
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
944901-62-6 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol |
InChI |
InChI=1S/C8H11N3O/c12-5-8-10-4-6-3-9-2-1-7(6)11-8/h4,9,12H,1-3,5H2 |
InChI Key |
UBPNJDMYVQJGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)


![5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate](/img/structure/B14057218.png)



